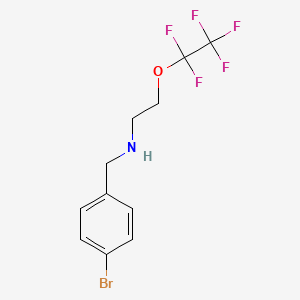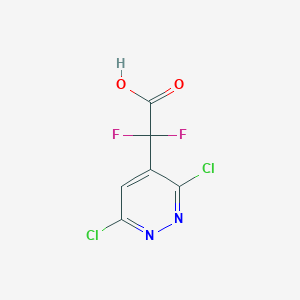
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of dichloropyridazine and difluoroacetic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dichloropyridazine with difluoroacetic acid under controlled conditions. One efficient method includes microwave-assisted regioselective aminations of 3,6-dichloropyridazines . This method allows for the selective formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
- 2-(3,6-Dichloropyridazin-4-yl)amino-3-methylpentanoic acid
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both dichloropyridazine and difluoroacetic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H2Cl2F2N2O2 |
|---|---|
Molekulargewicht |
242.99 g/mol |
IUPAC-Name |
2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H2Cl2F2N2O2/c7-3-1-2(4(8)12-11-3)6(9,10)5(13)14/h1H,(H,13,14) |
InChI-Schlüssel |
UIYCPOBEEUHPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)Cl)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


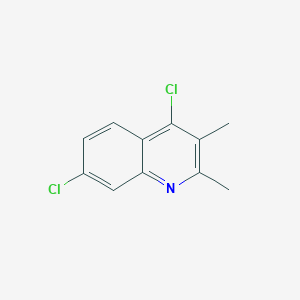




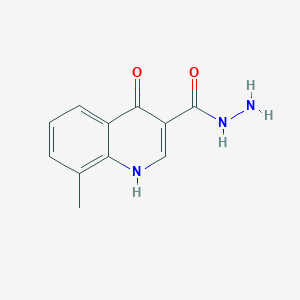
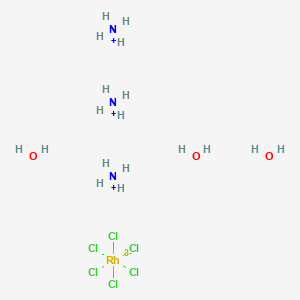
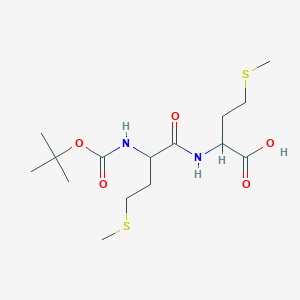
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5](/img/structure/B12109072.png)

![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)
